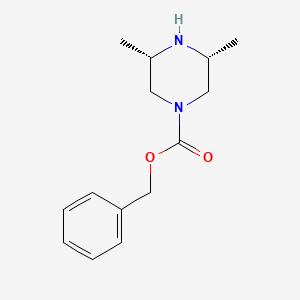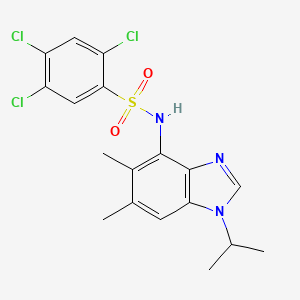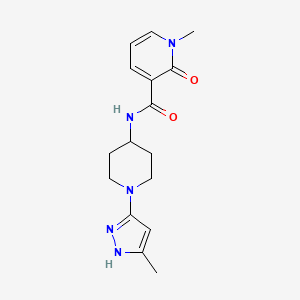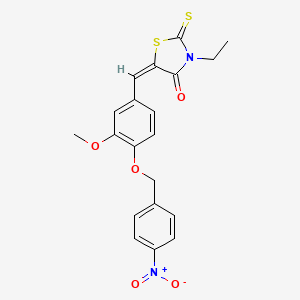![molecular formula C16H13F3N4O2S B2355313 N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide CAS No. 343372-58-7](/img/structure/B2355313.png)
N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide, commonly known as AQ-RA 741, is a novel compound that has gained attention in the field of scientific research. It belongs to the class of sulfonohydrazides and has shown promising results in various studies.
Applications De Recherche Scientifique
Antimicrobial Activity
N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide derivatives have been investigated for their antimicrobial properties. Studies show that certain derivatives, synthesized via various chemical reactions, exhibit significant activity against microbial strains, suggesting potential applications in antimicrobial chemotherapy (Holla et al., 2005).
Spectrophotometric and Fluorogenic Sensing
This compound and its derivatives have been used in the development of chemosensors. For example, certain derivatives have been designed to detect specific metal ions like Al3+ and Cu2+ in aqueous conditions, demonstrating their application in environmental monitoring and analytical chemistry (Yang et al., 2015).
Anticancer Properties
Some derivatives of this compound have shown promising results in in vitro studies for their cytotoxic properties against human tumor cell lines. These findings suggest the potential of these compounds in the development of new anticancer drugs (Korcz et al., 2018).
COX-2 Inhibition and Anticancer Agents
In the context of drug repurposing, some quinoline acetohydrazide derivatives, related to this compound, have been evaluated for their potential as COX-2 inhibitors and anticancer agents. This demonstrates the compound's utility in exploring new therapeutic avenues (Manohar et al., 2018).
Chemical Synthesis and Structural Characterization
Research has also focused on the synthesis and structural characterization of this compound derivatives. Advanced techniques like NMR, IR, and mass spectrometry are employed to elucidate the chemical structure and properties of these compounds, which is crucial for their potential applications in various fields of chemistry and pharmacology (Ji et al., 2016).
Mécanisme D'action
Target of Action
It’s known that quinoxalines, a class of compounds to which this molecule belongs, have been found to possess strong antitumor, antimicrobial, antibacterial, and antihiv activity . They are of significant interest in medicinal chemistry as compounds with remarkable biological and physiological properties .
Mode of Action
Quinoxalines typically interact with their targets by binding to specific enzymes or receptors, thereby inhibiting their function and leading to various downstream effects .
Biochemical Pathways
Given the broad range of activities associated with quinoxalines, it can be inferred that multiple pathways may be affected, leading to downstream effects such as inhibition of cell proliferation in the case of antitumor activity .
Result of Action
Based on the known activities of quinoxalines, it can be inferred that the compound may have potential antitumor, antimicrobial, antibacterial, and antihiv effects .
Propriétés
IUPAC Name |
N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzenesulfonohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2S/c1-23(22-26(24,25)11-7-3-2-4-8-11)15-14(16(17,18)19)20-12-9-5-6-10-13(12)21-15/h2-10,22H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGXKGUZVOOMTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B2355230.png)
![4-Chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2355234.png)

![2-([1,1'-biphenyl]-4-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2355237.png)
![3-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2355238.png)
![(5Z)-1-ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2355239.png)
![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B2355240.png)
![N-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2355243.png)


![6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one](/img/structure/B2355248.png)
![N-(3-methylphenyl)-2-[2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2355250.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2355252.png)

